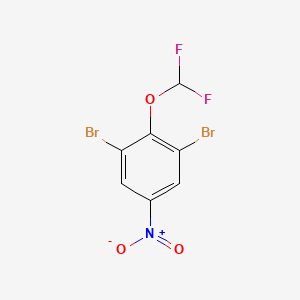1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene
CAS No.:
Cat. No.: VC13770898
Molecular Formula: C7H3Br2F2NO3
Molecular Weight: 346.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H3Br2F2NO3 |
|---|---|
| Molecular Weight | 346.91 g/mol |
| IUPAC Name | 1,3-dibromo-2-(difluoromethoxy)-5-nitrobenzene |
| Standard InChI | InChI=1S/C7H3Br2F2NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H |
| Standard InChI Key | IYEOUOPBQBAFMD-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Br)OC(F)F)Br)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=C(C(=C1Br)OC(F)F)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene belongs to the class of polyhalogenated nitroaromatic compounds. Its systematic IUPAC name, 1,3-dibromo-2-(difluoromethoxy)-5-nitrobenzene, reflects the substitution pattern on the benzene ring . The compound’s structural attributes are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1804935-20-3 | |
| Molecular Formula | ||
| Molecular Weight | 346.91 g/mol | |
| SMILES Notation | O=N+c1cc(Br)c(OC(F)F)c(Br)c1 | Derived from |
| InChI Key | WDTBCIYNNVCUIQ-UHFFFAOYSA-N |
The difluoromethoxy group () introduces electronegativity and steric hindrance, while the nitro group () enhances electrophilic reactivity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1,3-dibromo-2-difluoromethoxy-5-nitrobenzene likely proceeds via sequential halogenation and functionalization steps. A plausible route involves:
-
Nitration: Introduction of a nitro group to a brominated precursor such as 1,3-dibromo-2-methoxybenzene, utilizing mixed nitric-sulfuric acid .
-
Demethylation and Difluoromethoxylation: Replacement of the methoxy group with a difluoromethoxy group via nucleophilic substitution using difluoromethylating agents like or under basic conditions .
Example Reaction Scheme:
Optimization Challenges
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Powder | |
| Melting Point | Not reported | – |
| Boiling Point | Estimated >250°C (decomposes) | |
| Density | ~1.8–2.0 g/cm³ (analogous bromoarenes) | |
| Solubility | Insoluble in water; soluble in DMSO |
The compound’s low water solubility aligns with its hydrophobic aromatic core, while solubility in polar aprotic solvents like DMSO facilitates synthetic applications .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
-
Bromine: Acts as an ortho/para director but is susceptible to nucleophilic displacement under harsh conditions .
-
Difluoromethoxy Group: Exerts both electron-withdrawing (−I) and weak electron-donating (+M) effects, complicating reaction pathways .
Nucleophilic Displacement
The bromine atoms at positions 1 and 3 are prime sites for nucleophilic substitution. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl derivatives, a strategy employed in pharmaceutical synthesis :
Reduction of Nitro Group
Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, producing 1,3-dibromo-2-difluoromethoxy-5-aminobenzene . This intermediate is valuable for further functionalization, such as diazotization or amide formation.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s halogen and nitro groups make it a precursor to bioactive molecules. For instance:
-
Anticancer Agents: Bromine and fluorine substituents enhance lipophilicity and membrane permeability .
-
Antimicrobials: Nitroaromatics are known for their activity against anaerobic bacteria and protozoa .
Agrochemical Development
Analogous difluoromethoxy-containing compounds are used in pesticides due to their resistance to metabolic degradation . The nitro group may contribute to herbicidal or fungicidal activity .
Materials Science
Polyhalogenated aromatics serve as flame retardants or monomers for high-performance polymers. The difluoromethoxy group’s thermal stability could enhance material durability .
Regulatory and Environmental Considerations
Environmental Impact
Brominated aromatics are persistent organic pollutants (POPs) with bioaccumulation potential. Degradation studies suggest photolytic cleavage of C-Br bonds under UV light, yielding less hazardous fragments .
Future Perspectives and Research Directions
-
Synthetic Methodology: Developing catalytic systems for greener difluoromethoxylation.
-
Biological Screening: Evaluating the compound’s potential in drug discovery pipelines.
-
Polymer Chemistry: Exploring its use in fluorinated polymers for electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume